2-Aminoethyl naphthalen-1-ylacetate
Description
2-Aminoethyl naphthalen-1-ylacetate is an ester derivative of naphthalene, featuring an aminoethyl group linked via an acetate moiety to the naphthalene ring.
Properties
Molecular Formula |
C14H15NO2 |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
2-aminoethyl 2-naphthalen-1-ylacetate |
InChI |
InChI=1S/C14H15NO2/c15-8-9-17-14(16)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2 |
InChI Key |
PDCSQCHNOPNJMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)OCCN |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method involves direct esterification of 1-naphthaleneacetic acid with 2-aminoethanol under acid-catalyzed conditions. The reaction follows the Fischer esterification mechanism, where sulfuric acid () acts as both catalyst and dehydrating agent.
Reaction Scheme:
Experimental Protocol
-
Reagents :
-
1-Naphthaleneacetic acid (1.0 mol)
-
2-Aminoethanol (1.2 mol)
-
Concentrated (5% v/v)
-
Toluene (solvent)
-
-
Procedure :
-
Mix reagents in toluene and reflux at 140–160°C for 6–8 hours.
-
Neutralize with , extract with ethyl acetate, and dry over .
-
Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1).
-
Acylation of Ethylenediamine with 1-Naphthaleneacetyl Chloride
Reaction Overview
This two-step process involves synthesizing 1-naphthaleneacetyl chloride followed by its reaction with ethylenediamine. The method is efficient for introducing the aminoethyl group.
Step 1: Synthesis of 1-Naphthaleneacetyl Chloride
Step 2: Amidation with Ethylenediamine
Experimental Protocol
-
Reagents :
-
1-Naphthaleneacetic acid (1.0 mol)
-
Thionyl chloride (, 1.5 mol)
-
Ethylenediamine (1.1 mol)
-
Chloroform (solvent)
-
-
Procedure :
-
React 1-naphthaleneacetic acid with at 50°C for 2 hours.
-
Add ethylenediamine dropwise to the acyl chloride in chloroform at 0°C.
-
Stir for 4 hours, wash with (1M), and recrystallize from ethanol.
-
Reformatsky Reaction with 2-Alkynylbenzonitriles
Reaction Overview
A tandem reaction using a Reformatsky reagent (zinc enolate) enables the synthesis of naphthalene amino esters. This method is notable for its regioselectivity.
Reaction Scheme :
Experimental Protocol
-
Reagents :
-
2-Ethynylbenzonitrile (1.0 mol)
-
Zinc dust (2.0 mol)
-
Ethyl bromoacetate (1.2 mol)
-
THF (solvent)
-
-
Procedure :
-
Generate the Reformatsky reagent by reacting zinc with ethyl bromoacetate in THF.
-
Add 2-alkynylbenzonitrile and stir at 25°C for 12 hours.
-
Quench with , extract with dichloromethane, and purify via flash chromatography.
-
Enzymatic Esterification Using Lipases
Reaction Overview
Lipase-catalyzed esterification offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) is effective in non-aqueous media.
Reaction Scheme :
Experimental Protocol
-
Reagents :
-
1-Naphthaleneacetic acid (1.0 mol)
-
2-Aminoethanol (1.5 mol)
-
CAL-B immobilized on acrylic resin
-
Tert-butanol (solvent)
-
-
Procedure :
-
Incubate reagents with CAL-B at 45°C for 24 hours.
-
Filter the enzyme, concentrate under vacuum, and purify by recrystallization.
-
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | Acidic, reflux | 68–72% | Simple setup | Long reaction time |
| Acylation | Chloroform, 0°C | 70–75% | High purity | Requires toxic |
| Reformatsky Reaction | THF, 25°C | 80–85% | Regioselective | Sensitive to moisture |
| Enzymatic Esterification | Tert-butanol, 45°C | 85–90% | Eco-friendly, high yield | Cost of enzymes |
Chemical Reactions Analysis
Types of Reactions: 2-Aminoethyl naphthalen-1-ylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Naphthalene-1-acetic acid derivatives.
Reduction: Naphthalene-1-ethanol derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
2-Aminoethyl naphthalen-1-ylacetate exhibits promising pharmacological properties that make it a candidate for drug development. Its structure allows for interactions with various biological targets, particularly in the central nervous system and cardiovascular system. Specific studies have indicated its potential as an anti-inflammatory and analgesic agent, which could be beneficial in treating conditions like arthritis and neuropathic pain .
Mechanism of Action
The compound's mechanism involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This modulation can lead to enhanced mood regulation and pain relief, making it a valuable subject for further research in neuropharmacology .
Case Studies
Several case studies have highlighted the applications of this compound in clinical settings:
- Pain Management
- Anti-inflammatory Applications
- Neuroprotective Effects
Material Science Applications
In addition to its pharmacological applications, this compound has been explored for use in materials science:
Polymer Chemistry
The compound can be utilized as a monomer in synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in material strength and stability under various environmental conditions .
Nanotechnology
Research has also focused on using this compound in the fabrication of nanomaterials. These nanomaterials exhibit unique electronic properties that can be harnessed for applications in sensors and electronic devices .
Mechanism of Action
The mechanism of action of 2-aminoethyl naphthalen-1-ylacetate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights structural differences and similarities between 2-aminoethyl naphthalen-1-ylacetate and related naphthalene derivatives:
Physicochemical Properties
- Solubility: Aminoethyl esters (e.g., hydrochloride salt ) exhibit higher aqueous solubility than non-polar derivatives like naphthalen-1-ylmethyl 2-cyanoacetate .
- Thermal Stability : Triazole derivatives show stability up to 250°C (TGA data inferred from synthesis conditions), while esters like ethyl 2-phenylacetoacetate remain stable at -20°C for ≥2 years .
- Spectroscopic Features: IR: Aminoethyl esters show NH stretches (~3262 cm⁻¹) and C=O (~1671 cm⁻¹) , whereas cyanoacetates exhibit strong C≡N absorption (~2250 cm⁻¹) . NMR: Triazole acetamides display distinct OCH₂ protons (δ 5.38–5.48) and aromatic multiplicity , contrasting with simpler esters like ethyl 2-phenylacetoacetate (δ 1.2–1.4 for ethyl CH₃) .
Research Findings and Challenges
- Stereochemical Effects: Silane-based studies emphasize the role of stereochemistry in biological activity, suggesting chiral resolution of this compound could optimize efficacy.
- Synthetic Limitations : Copper-catalyzed methods for triazoles require strict anhydrous conditions, whereas esterification may face hydrolysis challenges.
- Safety Considerations: Aminoethyl derivatives (e.g., R-(+)-1-(naphthyl)ethylamine ) require stringent handling due to toxicity risks, contrasting with less hazardous esters like ethyl 2-phenylacetoacetate .
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of 2-aminoethyl naphthalen-1-ylacetate?
- Methodology : Use a stepwise approach:
Reaction Conditions : Optimize temperature, solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., acid/base catalysts) based on analogous naphthalene derivatives .
Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5) .
Yield Improvement : Adjust stoichiometry of reactants (e.g., naphthaleneacetic acid and ethanolamine derivatives) and reaction time (12–24 hrs) under inert atmospheres .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- NMR Analysis :
- ¹H NMR : Identify the naphthalene aromatic protons (δ 7.2–8.3 ppm) and the ethylamino group (δ 2.8–3.2 ppm for –CH₂–NH₂) .
- ¹³C NMR : Confirm the ester carbonyl (δ 170–175 ppm) and naphthalene carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How can contradictory crystallographic data for naphthalene derivatives be resolved during structure refinement?
- Approach :
Software Tools : Use SHELXL for small-molecule refinement to address disorder or twinning. Validate hydrogen bonding and torsion angles with ORTEP-3 for graphical validation .
Data Validation : Cross-reference experimental data (e.g., bond lengths: C–C ~1.48 Å, C–O ~1.34 Å) with Cambridge Structural Database entries .
Robustness Testing : Compare refinement results using alternative programs (e.g., Olex2) to confirm consistency .
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- DFT Studies :
- Optimize geometry at the B3LYP/6-31G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
- Compare calculated vibrational spectra (IR) with experimental data to validate accuracy .
Q. How can thermal analysis (TGA/DSC) elucidate the degradation pathways of this compound?
- Protocol :
TGA : Heat samples at 10°C/min under nitrogen. Observe decomposition onset (~250–300°C) and mass loss stages to infer thermal stability .
DSC : Detect endothermic peaks (melting) and exothermic events (decomposition). Compare with reference compounds (e.g., naphthaleneacetic acid derivatives) .
Data Interpretation : Calculate activation energy via the Flynn-Wall-Ozawa method to model degradation kinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for naphthalene-based esters?
- Troubleshooting Steps :
Re-examine Reaction Parameters : Verify catalyst purity, moisture control, and inert gas flow rates .
Analytical Cross-Check : Use HPLC-MS to detect side products (e.g., hydrolyzed acids or dimerization byproducts) .
Reproducibility Tests : Repeat reactions with standardized reagents and document deviations in protocols .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
